5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 4-chlorophenyl and 2-isopropylphenyl groups can be done through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Batch or continuous flow reactors: to optimize reaction conditions.
Catalysts: to enhance reaction rates and yields.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the oxazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
Oxidation products: Oxazole N-oxides.
Reduction products: Amines or alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal chemistry: As a lead compound for the development of new drugs.
Biological research: Studying its effects on various biological pathways.
Industrial applications: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide involves:
Binding to specific molecular targets: Such as enzymes or receptors.
Modulation of biological pathways: Affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)oxazole-2-carboxamide
- N-(2-isopropylphenyl)oxazole-2-carboxamide
Uniqueness
- Structural uniqueness : The combination of the 4-chlorophenyl and 2-isopropylphenyl groups in the oxazole ring.
- Biological activity : Potentially different pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2-propan-2-ylphenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12(2)15-5-3-4-6-16(15)22-18(23)19-21-11-17(24-19)13-7-9-14(20)10-8-13/h3-12H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPWZJMVSNZMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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